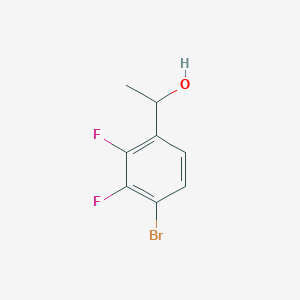

1-(4-Bromo-2,3-difluorophenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromo-2,3-difluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJFOGOFZZTMEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=C(C=C1)Br)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(4-Bromo-2,3-difluorophenyl)ethanol: A Comprehensive Technical Guide on Synthesis, Properties, and Applications in Drug Discovery

Executive Summary & Structural Rationale

In modern medicinal chemistry, the strategic incorporation of halogens is a foundational technique for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile. 1-(4-Bromo-2,3-difluorophenyl)ethanol (CAS: 1823588-17-5) is a highly versatile, chiral building block engineered specifically for advanced drug discovery[1].

The structural logic of this molecule relies on three distinct functional domains:

-

The 2,3-Difluoro Motif: Fluorine atoms exert a potent electron-withdrawing inductive ( −I ) effect. This significantly lowers the electron density of the aromatic ring, rendering it highly resistant to cytochrome P450-mediated oxidative metabolism. Furthermore, the ortho-fluorine restricts the rotation of the adjacent ethanol group via stereoelectronic repulsion, locking the molecule into specific conformations that enhance binding affinity in tight protein pockets.

-

The Bromine Handle: Positioned para to the ethanol group, the C–Br bond provides an ideal, chemoselective anchor for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

-

The Secondary Alcohol: The ethanol moiety provides a critical node for stereocenter inversion (via Mitsunobu protocols) or nucleophilic substitution, allowing for the precise spatial arrangement of downstream pharmacophores.

Physicochemical Profiling

Understanding the quantitative baseline of this intermediate is critical for predicting its behavior in both synthetic workflows and biological systems. The data below summarizes its core physicochemical parameters[2].

| Property | Value |

| IUPAC Name | 1-(4-bromo-2,3-difluorophenyl)ethan-1-ol |

| CAS Number | 1823588-17-5 |

| Molecular Formula | C₈H₇BrF₂O |

| Molecular Weight | 237.04 g/mol |

| Topological Polar Surface Area (TPSA) | 20.23 Ų |

| Predicted LogP | 2.78 |

| SMILES String | CC(O)C1=CC=C(Br)C(F)=C1F |

| Storage & Handling | Sealed in dry conditions, 2–8 °C |

Divergent Synthetic Methodologies

The synthesis of 1-(4-bromo-2,3-difluorophenyl)ethanol can be approached via two primary, self-validating pathways depending on precursor availability. Both routes yield the racemic alcohol, which can subsequently be resolved via enzymatic kinetic resolution (e.g., using Lipase PS) or chiral preparative HPLC.

Figure 1: Divergent synthetic routes to 1-(4-bromo-2,3-difluorophenyl)ethanol.

Protocol A: Borohydride Reduction of the Acetophenone

Objective: High-yielding preparation of the racemic alcohol via nucleophilic hydride addition. Reagents: 4'-Bromo-2',3'-difluoroacetophenone[3], Sodium Borohydride (NaBH₄), Anhydrous Methanol.

-

Initiation: Dissolve 1.0 equivalent of 4'-Bromo-2',3'-difluoroacetophenone in anhydrous methanol (0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer. Cool the system to 0 °C using an ice-water bath.

-

Causality: Cooling prevents the rapid, exothermic decomposition of NaBH₄ in methanol, ensuring the hydride is fully available for carbonyl reduction rather than solvent quenching.

-

-

Addition: Slowly add 1.2 equivalents of NaBH₄ in small portions over 15 minutes.

-

Causality: Portion-wise addition controls the evolution of hydrogen gas and maintains a stable internal temperature, preventing thermal runaway and minimizing the formation of dimeric side-products.

-

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Validation & Quenching: Perform Thin-Layer Chromatography (TLC) utilizing a Hexanes:EtOAc (4:1) mobile phase. The complete disappearance of the UV-active ketone spot and the appearance of a lower-Rf alcohol spot confirms conversion. Quench the reaction by adding saturated aqueous NH₄Cl dropwise until gas evolution ceases.

-

Causality: NH₄Cl safely neutralizes excess hydride and breaks down borate complexes, preventing emulsions during extraction.

-

-

Isolation: Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product[1].

Protocol B: Grignard Addition to the Benzaldehyde

Objective: Carbon-carbon bond formation to install the ethanol methyl group. Reagents: 4-Bromo-2,3-difluorobenzaldehyde[4], Methylmagnesium bromide (3.0 M in Et₂O), Anhydrous THF.

-

Preparation: Flame-dry a Schlenk flask and purge with argon. Dissolve 1.0 equivalent of 4-Bromo-2,3-difluorobenzaldehyde in anhydrous THF (0.3 M). Cool to 0 °C.

-

Causality: Grignard reagents are highly sensitive to moisture; even trace water will prematurely protonate the methyl carbanion, forming methane gas and destroying the nucleophile.

-

-

Nucleophilic Attack: Dropwise add 1.2 equivalents of MeMgBr via syringe.

-

Causality: The nucleophilic methyl group attacks the electrophilic carbonyl carbon. Maintaining 0 °C prevents unwanted homocoupling or halogen-metal exchange at the aryl bromide position.

-

-

Maturation: Stir at 0 °C for 1 hour.

-

Validation & Quenching: Carefully quench with cold saturated aqueous NH₄Cl. The dissolution of the magnesium salts into the aqueous phase and a clean TLC profile indicate successful addition.

-

Isolation: Extract with ethyl acetate, dry over MgSO₄, and evaporate the solvent to isolate the product[2].

Downstream Applications in Medicinal Chemistry

The true value of 1-(4-bromo-2,3-difluorophenyl)ethanol lies in its bifunctional nature, allowing orthogonal functionalization in complex drug synthesis.

Figure 2: Downstream functionalization pathways in drug discovery.

Recent patent literature highlights the critical role of this scaffold. For example, it serves as a core intermediate in the synthesis of Galectin-3 inhibitors (alpha-D-galactopyranoside derivatives) targeting fibrotic diseases, where the difluorophenyl ring is essential for optimal target residence time and metabolic stability[5]. Additionally, it is utilized in the development of (aza)indazolyl-aryl sulfonamides , which act as potent GCN2 inhibitors for oncology applications[6]. In these syntheses, the bromine atom is typically displaced via palladium-catalyzed cross-coupling, while the ethanol moiety is either etherified or inverted to establish the required stereochemistry.

Analytical Characterization Standards

To ensure the scientific integrity of the synthesized or procured intermediate, the following analytical signatures must be verified:

-

¹H NMR (CDCl₃, 400 MHz): Look for a characteristic doublet at ~1.5 ppm (3H, -CH₃), a broad singlet at ~2.0 ppm (1H, -OH, exchanges with D₂O), a quartet at ~5.1 ppm (1H, -CH-), and complex multiplets between 7.0–7.5 ppm corresponding to the two distinct aromatic protons.

-

¹⁹F NMR (CDCl₃, 376 MHz): Two distinct signals with strong F-F ortho-coupling (typically a doublet of doublets or multiplets) confirming the 2,3-difluoro substitution pattern.

-

Chiral HPLC: If utilizing a stereoselective reduction (e.g., Corey-Bakshi-Shibata reduction) or enzymatic resolution, chiral stationary phase HPLC (e.g., Chiralcel OD-H) is mandatory to accurately determine the enantiomeric excess ( ee ).

References

-

Sigma-Aldrich. 1-(4-bromo-2,3-difluorophenyl)ethanol | 1823588-17-5. 1

-

ChemScene. 1823588-17-5 | 1-(4-Bromo-2,3-difluorophenyl)ethanol Properties. 2

-

Sigma-Aldrich. 4'-Bromo-2',3'-difluoroacetophenone | 1007346-28-2. 3

-

Matrix Fine Chemicals. 4-BROMO-2,3-DIFLUOROBENZALDEHYDE | CAS 644985-24-0. 4

-

Google Patents. WO2021038068A1 - Alpha-d-galactopyranoside derivatives.5

-

Google Patents. US20220388964A1 - (aza)indazolyl-aryl sulfonamide and related compounds and their use in treating medical conditions. 6

Sources

- 1. 1-(4-bromo-2,3-difluorophenyl)ethanol [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. 4'-Bromo-2',3'-difluoroacetophenone | 1007346-28-2 [sigmaaldrich.com]

- 4. 4-BROMO-2,3-DIFLUOROBENZALDEHYDE | CAS 644985-24-0 [matrix-fine-chemicals.com]

- 5. WO2021038068A1 - Alpha-d-galactopyranoside derivatives - Google Patents [patents.google.com]

- 6. US20220388964A1 - (aza)indazolyl-aryl sulfonamide and related compounds and their use in treating medical conditions - Google Patents [patents.google.com]

1-(4-Bromo-2,3-difluorophenyl)ethanol (CAS 1823588-17-5): A Strategic Building Block in Modern Medicinal Chemistry

Executive Summary

In contemporary drug discovery and agrochemical development, the precise spatial arrangement of halogens on aromatic scaffolds is critical for optimizing pharmacokinetics, metabolic stability, and target binding affinity. 1-(4-Bromo-2,3-difluorophenyl)ethanol (CAS: 1823588-17-5) represents a highly specialized, bifunctional building block. It combines the tunable reactivity of an aryl bromide, the conformational and electronic modulation of an ortho-difluoro motif, and the versatile functional handle of a secondary alcohol.

This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic advantages, and validated synthetic workflows associated with this molecule, designed specifically for application scientists and synthetic chemists.

Physicochemical & Structural Profiling

The integration of fluorine atoms into aromatic systems profoundly alters the molecule's electronic distribution without significantly increasing steric bulk[1]. Table 1 summarizes the core quantitative metrics of 1-(4-Bromo-2,3-difluorophenyl)ethanol.

Table 1: Quantitative Data and Physicochemical Significance

| Property | Value | Causality / Significance |

| CAS Number | 1823588-17-5 | Unique identifier for regulatory tracking and procurement[2]. |

| Molecular Formula | C₈H₇BrF₂O | Dictates the exact mass (237.04 g/mol ) for LC-MS validation[2]. |

| LogP | 2.7806 | Optimal lipophilicity for membrane permeability in oral drug design[2]. |

| TPSA | 20.23 Ų | Low topological polar surface area indicates high potential for blood-brain barrier (BBB) penetration[2]. |

| SMILES | CC(O)C1=CC=C(Br)C(F)=C1F | Enables in silico modeling, docking studies, and substructure searching[2]. |

Mechanistic Significance: The "Fluorine Effect" & Bifunctional Reactivity

The Electronic Impact of the 2,3-Difluoro Motif

The inclusion of the ortho-difluoro motif is not merely structural; it actively modulates the chemical reactivity of the entire ring. Fluorine is the most electronegative element (3.98 on the Pauling scale), and its strong inductive electron-withdrawing effect (-I) pulls electron density away from the aromatic core[3].

-

Causality in Cross-Coupling: This electronic depletion significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aromatic ring. Consequently, the C-Br bond becomes highly susceptible to oxidative addition by electron-rich transition metals (e.g., Pd(0)), accelerating cross-coupling reaction rates compared to unfluorinated analogs[4].

-

Metabolic Stability: In medicinal chemistry, the strong C-F bond (approx. 116 kcal/mol) blocks cytochrome P450-mediated oxidative metabolism at the 2 and 3 positions, prolonging the half-life of downstream drug candidates[1].

The Secondary Alcohol Handle

The 1-hydroxyethyl group provides a chiral center (if resolved) and a versatile nucleophilic/electrophilic node. It allows the molecule to be bifurcated into two distinct synthetic pathways, as visualized below.

Bifunctional synthetic divergence of 1-(4-Bromo-2,3-difluorophenyl)ethanol.

Experimental Workflows & Validated Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, detailing the causality behind every experimental choice.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Form a C-C bond at the C4 position by coupling the aryl bromide with an arylboronic acid, preserving the alcohol handle.

-

Catalyst & Ligand Assembly: In an oven-dried Schlenk flask, combine Pd(OAc)₂ (5 mol%), XPhos (10 mol%), 1-(4-Bromo-2,3-difluorophenyl)ethanol (1.0 eq), and the target arylboronic acid (1.2 eq).

-

Causality: XPhos is a bulky, electron-rich biaryl phosphine ligand. It facilitates the difficult oxidative addition into the C-Br bond and accelerates the reductive elimination step by imposing steric bulk[4].

-

-

Base Addition: Add anhydrous K₃PO₄ (2.0 eq).

-

Causality: The base is mandatory to quaternize the boronic acid into a reactive, electron-rich boronate complex, which is strictly required for the transmetalation step onto the palladium center[4].

-

-

Degassing & Solvent Introduction: Add a 4:1 mixture of 1,4-Dioxane/H₂O. Perform three consecutive freeze-pump-thaw cycles under argon.

-

Causality: Water is necessary to dissolve the inorganic base and facilitate boronate formation. Degassing removes dissolved oxygen, preventing the irreversible oxidation of the active Pd(0) species into inactive Pd(II) peroxo complexes.

-

-

Reaction & Validation: Heat the mixture to 90°C.

-

Self-Validation: A visual color shift from yellow/orange to dark red/brown indicates the successful generation of the active Pd(0) species. Monitor the reaction via LC-MS; the disappearance of the characteristic bromine isotope pattern (m/z 237/239) confirms complete oxidative addition.

-

Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for fluoroaryl bromides.

Protocol 2: Stereoinversion via Mitsunobu Reaction

Objective: Convert the secondary alcohol into a functionalized amine (via phthalimide) or ester with complete inversion of stereochemistry.

-

Reagent Preparation: Dissolve the substrate (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and the acidic nucleophile (e.g., phthalimide, 1.5 eq) in anhydrous THF under an argon atmosphere.

-

Causality: Moisture must be strictly excluded. Water acts as a highly competitive nucleophile in this system, which would lead to the retention of the alcohol rather than the desired substitution.

-

-

Activation: Cool the system to 0°C and add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes.

-

Causality: DIAD reacts with PPh₃ to form a highly reactive betaine intermediate. The 0°C temperature controls the exothermic betaine formation and prevents premature reagent decomposition.

-

-

Nucleophilic Displacement: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Causality: The betaine activates the alcohol, converting the hydroxyl group into a superior leaving group (triphenylphosphine oxide). The nucleophile then attacks via a strict Sₙ2 mechanism, ensuring 100% stereochemical inversion at the C1 chiral center.

-

-

Validation: Monitor via TLC (UV active). The formation of a highly non-polar spot (triphenylphosphine oxide) alongside the product spot validates the consumption of the betaine intermediate.

Sources

Architecting Precision: 1-(4-Bromo-2,3-difluorophenyl)ethanol as a Chiral Building Block in Advanced Therapeutics

Executive Summary

In the modern landscape of targeted drug discovery, the spatial orientation and stereoelectronic profile of small molecules dictate their clinical efficacy. 1-(4-Bromo-2,3-difluorophenyl)ethanol (CAS: 1823588-17-5) has emerged as a highly privileged chiral building block[1]. Characterized by a precise arrangement of halogens and a stereogenic secondary alcohol, this scaffold provides medicinal chemists with an unparalleled toolkit for constructing complex, three-dimensional pharmacophores.

This technical guide dissects the mechanistic rationale behind the structural features of 1-(4-Bromo-2,3-difluorophenyl)ethanol, details self-validating protocols for its enantioselective synthesis, and explores its critical role in the development of next-generation therapeutics, including KRAS G12C and Galectin-3 inhibitors[2],[3].

Structural and Mechanistic Rationale

The utility of 1-(4-bromo-2,3-difluorophenyl)ethanol is not coincidental; it is rooted in the deliberate integration of three distinct functional domains, each serving a specific mechanistic purpose in late-stage functionalization and target binding.

The 4-Bromo Cross-Coupling Handle

The bromine atom at the para position serves as an essential vector for carbon-carbon and carbon-heteroatom bond formation. Because the adjacent 2,3-difluoro motif is highly electron-withdrawing, the aromatic ring is electron-deficient. This electronic environment accelerates the oxidative addition of Palladium(0) species during Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, allowing these transformations to proceed at lower temperatures[3]. Lower reaction temperatures are critical to preventing the racemization or elimination of the sensitive chiral alcohol moiety.

The 2,3-Difluoro Stereoelectronic Modulator

The introduction of vicinal fluorine atoms provides multiple advantages:

-

Metabolic Stability & Lipophilicity: Fluorination blocks oxidative metabolism at the aromatic core while optimizing the partition coefficient (LogP ≈ 2.78) for cellular permeability[1].

-

Halogen Bonding (σ-Hole) Enhancement: The strong electron-withdrawing nature of the ortho-fluorine deepens the positive electrostatic potential (the σ-hole) on the para-bromine (or downstream substituents like chlorine), significantly enhancing halogen bonding interactions with protein backbone carbonyls[2].

-

Atropisomeric Locking: The steric bulk of the fluorine atoms, combined with adjacent bulky substituents, can restrict bond rotation around the chiral axis, generating highly stable Class 3 atropisomers (rotational barrier >117 kJ/mol)[2].

The Stereogenic 1-Ethanol Center

The chiral hydroxyl group serves a dual purpose. Synthetically, it acts as a directing group or a nucleophile for cyclization (e.g., forming piperazine or morpholine rings)[3]. Pharmacologically, the absolute configuration (either R or S) vectors the rest of the molecule into specific sub-pockets of the target protein, dictating the 3D trajectory required for high-affinity binding.

Fig 1: Pharmacophore interaction map mapping the scaffold's domains to target binding mechanisms.

Enantioselective Synthesis Methodologies

To utilize this building block effectively, the enantiomeric excess (ee) must exceed 99%. The reduction of the prochiral ketone, 1-(4-bromo-2,3-difluorophenyl)ethan-1-one, is typically achieved via Asymmetric Transfer Hydrogenation (ATH) or Enzymatic Ketone Reductases (KREDs).

Quantitative Comparison of Reduction Strategies

| Method | Catalyst / Enzyme | Hydride Source | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) | Scalability & Notes |

| ATH | RuCl(p-cymene)[(R,R)-TsDPEN] | Formic acid / TEA | 30 | 92 | >98 | High (kg scale); requires careful pH control. |

| Biocatalysis | Ketone Reductase (KRED-130) | Isopropanol / NADP+ | 35 | 95 | >99.5 | Very High; environmentally benign, highly selective. |

| CBS Reduction | CBS oxazaborolidine | Borane-THF | -20 | 85 | 94 | Moderate; strictly anhydrous conditions required. |

Step-by-Step Protocol: Asymmetric Transfer Hydrogenation (ATH)

Causality Note: The RuCl(p-cymene)[(R,R)-TsDPEN] catalyst is selected because the rigid chiral diamine ligand creates a highly specific chiral pocket, dictating the Re-face approach of the hydride. An azeotropic mixture of formic acid and triethylamine (TEA) is used instead of H₂ gas; the irreversible decomposition of formic acid into CO₂ provides a unidirectional thermodynamic driving force, while TEA buffers the system to prevent the defluorination of the highly activated aromatic ring.

-

Catalyst Activation: In a nitrogen-purged reactor, dissolve [RuCl₂(p-cymene)]₂ (0.5 mol%) and (R,R)-TsDPEN (1.1 mol%) in anhydrous dichloromethane (DCM). Stir at 25°C for 30 minutes to form the active 16-electron Ruthenium complex.

-

Substrate Coordination: Add 1-(4-bromo-2,3-difluorophenyl)ethan-1-one (1.0 equiv) to the active catalyst solution. Ensure the internal temperature remains below 30°C.

-

Hydride Transfer: Dropwise, add a 5:2 azeotropic mixture of Formic Acid/Triethylamine (3.0 equiv of formate). Self-Validation: The evolution of CO₂ gas indicates active hydride transfer. Maintain stirring at 30°C for 12 hours.

-

In-Process Control (IPC): Withdraw a 50 µL aliquot, quench with water, extract with ethyl acetate, and analyze via chiral stationary phase HPLC (e.g., Chiralcel OD-H). Proceed to workup only when conversion is >99% and ee is >98%.

-

Workup and Isolation: Quench the reaction with cold water. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with saturated NaHCO₃ to neutralize residual formic acid—this prevents acid-catalyzed racemization during concentration.

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting (R)-1-(4-bromo-2,3-difluorophenyl)ethanol can be recrystallized from heptane if further optical enrichment is required.

Fig 2: Synthetic workflow from prochiral ketone to advanced Active Pharmaceutical Ingredient (API).

Applications in Advanced Therapeutics

Establishing Spatial Trajectories in KRAS G12C Inhibitors

In the discovery of AZD4747, a highly potent and CNS-penetrant inhibitor of the mutant GTPase KRAS G12C, the chiral ethanol building block was foundational[3]. The synthesis commenced with the reductive amination of a related aldehyde, but the core principle remains: the chiral center derived from the 1-ethanol moiety is used to establish the correct 3D orientation of a piperazine ring.

Following nucleophilic aromatic substitution and Sonogashira/Suzuki-Miyaura cross-couplings at the bromine position, the chiral center ensures the resulting advanced phenol scaffold perfectly aligns within the switch-II pocket of the KRAS G12C protein, maximizing inhibitory potency[3].

Controlling Atropisomerism in Galectin-3 Inhibitors

Galectin-3 is a carbohydrate-binding protein implicated in fibrosis and cancer. Recent advancements in monosaccharide mimetics have utilized the 1-(4-bromo-2,3-difluorophenyl)ethanol scaffold to induce and control atropisomerism[2],[4].

When a sterically demanding triazole ring is coupled to this scaffold, the interaction between the triazole and the bulky ortho-fluorine atom creates a massive barrier to rotation. This results in distinct atropisomers. X-ray crystallography has demonstrated that the correct chiral configuration allows the molecule to project its halogen atom (via the σ-hole enhanced by the difluoro motif) directly toward the carbonyl oxygen of the Gly182 residue in Galectin-3, resulting in a 100-fold increase in potency compared to its rotational isomer[2].

References

-

Atropisomerism Observed in Galactose-Based Monosaccharide Inhibitors of Galectin-3 Comprising 2-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione Journal of Medicinal Chemistry - ACS Publications (2024). URL:[Link]

-

Discovery of AZD4747, a Potent and Selective Inhibitor of Mutant GTPase KRASG12C with Demonstrable CNS Penetration Journal of Medicinal Chemistry - ACS Publications (2023). URL:[Link]

- Idorsia Pharmaceuticals Ltd. / Google Patents (2022).

Sources

Synthetic Precursors and Methodologies for 1-(4-Bromo-2,3-difluorophenyl)ethanol: A Technical Guide

Executive Summary

Polyhalogenated aromatic compounds are critical building blocks in modern pharmaceutical development, particularly in the synthesis of kinase inhibitors and advanced therapeutics where precise steric and electronic tuning is required. The target molecule, 1-(4-Bromo-2,3-difluorophenyl)ethanol (CAS: 1823588-17-5)[1], features a chiral secondary alcohol alongside a highly functionalized phenyl ring. The presence of both bromine and fluorine atoms allows for orthogonal late-stage functionalization (e.g., via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling).

This whitepaper outlines the definitive two-stage synthetic pathway to produce this target alcohol from commercially available precursors. We detail the mechanistic causality, regioselectivity principles, and self-validating experimental protocols required to ensure high yield and purity.

Retrosynthetic Logic & Pathway Design

The synthesis of 1-(4-Bromo-2,3-difluorophenyl)ethanol relies on a robust, two-step linear sequence.

-

Disconnection 1 (C-O to C=O): The secondary alcohol is retrosynthetically disconnected via a hydride reduction to its corresponding ketone, 4'-Bromo-2',3'-difluoroacetophenone (CAS: 1007346-28-2)[2].

-

Disconnection 2 (C-C Arene Bond): The ketone is further disconnected via a Friedel-Crafts acylation back to the commercially abundant starting material, 1-Bromo-2,3-difluorobenzene (CAS: 38573-88-5)[3].

Figure 1: Two-step synthetic pathway from 1-bromo-2,3-difluorobenzene to the target alcohol.

Stage 1: Synthesis of 4'-Bromo-2',3'-difluoroacetophenone

Mechanistic Rationale & Regioselectivity

The first stage employs a Friedel-Crafts acylation. The starting material, 1-bromo-2,3-difluorobenzene, possesses three halogens that exert competing directing effects[3]. While halogens are overall electron-withdrawing (deactivating the ring toward electrophilic aromatic substitution), they are ortho/para directing due to resonance donation from their lone pairs.

The acylation occurs regioselectively at the C4 position (para to the bromine atom). This selectivity is driven by two factors:

-

Sterics: The C4 position is sterically highly accessible compared to the positions flanked by multiple halogens.

-

Electronics: The synergistic ortho-directing effect of the C3-fluorine and the para-directing effect of the C1-bromine strongly activate the C4 carbon, leading exclusively to 4'-bromo-2',3'-difluoroacetophenone[2].

Experimental Protocol: Friedel-Crafts Acylation

This protocol is designed to be a self-validating system; the evolution of HCl gas and the color change of the Lewis acid complex serve as visual checkpoints.

-

Preparation of the Acylium Ion Complex:

-

In an oven-dried, argon-purged round-bottom flask, suspend anhydrous Aluminum Chloride ( AlCl3 , 1.5 equiv) in anhydrous Dichloromethane (DCM) (approx. 5 volumes).

-

Cool the suspension to 0 °C using an ice-water bath.

-

Add Acetyl Chloride (1.2 equiv) dropwise. Observation: The suspension will partially dissolve, forming a pale yellow complex.

-

-

Arene Addition:

-

Dissolve 1-Bromo-2,3-difluorobenzene (1.0 equiv)[3] in a minimal amount of DCM.

-

Add the arene solution dropwise to the reaction mixture over 30 minutes to control the mild exotherm.

-

-

Reaction Progression:

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 9:1, UV visualization) until the starting material is consumed.

-

-

Quenching and Workup:

-

Critical Step: Slowly pour the reaction mixture over crushed ice containing 1M HCl to break the aluminum complex. Caution: Highly exothermic with vigorous effervescence.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Wash the combined organic layers with saturated aqueous NaHCO3 (to neutralize residual acid) and brine.

-

Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo to yield the crude ketone. Purify via silica gel chromatography if necessary.

-

Stage 2: Synthesis of 1-(4-Bromo-2,3-difluorophenyl)ethanol

Mechanistic Rationale

The reduction of the acetophenone derivative to the secondary alcohol must be chemoselective. Using Sodium Borohydride ( NaBH4 ) in a protic solvent (Methanol) ensures the exclusive reduction of the carbonyl group without risking the reductive dehalogenation of the aryl bromide or fluorides.

Note for Advanced Applications: If a single enantiomer (e.g., the (S)- or (R)-alcohol) is required for downstream drug synthesis, researchers should substitute NaBH4 with an Asymmetric Transfer Hydrogenation (ATH) protocol. Ru-based catalysts, such as RuCl2(TsDPEN)(p-cymene) , coupled with a formate hydrogen donor, have been proven highly effective for reducing substituted acetophenones in the synthesis of complex chiral drugs like lorlatinib[4].

Experimental Protocol: Carbonyl Reduction

Figure 2: Step-by-step experimental workflow for the NaBH4 reduction of the ketone intermediate.

-

Substrate Dissolution:

-

Dissolve 4'-Bromo-2',3'-difluoroacetophenone (1.0 equiv)[2] in Methanol (approx. 10 volumes) in a round-bottom flask. Cool the solution to 0 °C.

-

-

Hydride Addition:

-

Add NaBH4 (1.5 equiv) portion-wise over 15 minutes. Causality: Portion-wise addition mitigates the exothermic release of hydrogen gas and prevents solvent boil-over.

-

-

Reaction Progression:

-

Stir at 0 °C for 30 minutes, then allow warming to room temperature. The reaction is typically complete within 1–2 hours. Confirm completion via TLC (Hexanes/EtOAc 4:1).

-

-

Quenching and Workup:

-

Quench the reaction carefully by adding saturated aqueous NH4Cl until bubbling ceases.

-

Remove the majority of the methanol under reduced pressure.

-

Dilute the aqueous residue with Ethyl Acetate (EtOAc) and water. Separate the layers and extract the aqueous phase twice more with EtOAc.

-

Wash the combined organic layers with brine, dry over Na2SO4 , filter, and concentrate in vacuo to yield 1-(4-Bromo-2,3-difluorophenyl)ethanol[1] as a high-purity solid or viscous oil.

-

Quantitative Data & Analytical Benchmarks

To ensure the integrity of the synthesized compounds, physical and spectral properties should be cross-referenced against the expected benchmarks outlined in Table 1.

Table 1: Physicochemical Properties and Analytical Markers

| Compound Name | Role in Synthesis | CAS Number | Molecular Weight | Chemical Formula | Key Analytical Marker (Expected 1 H NMR) |

| 1-Bromo-2,3-difluorobenzene | Starting Material | 38573-88-5 | 192.99 g/mol | C6H3BrF2 | Multiplets in the aromatic region (7.0–7.5 ppm)[3]. |

| 4'-Bromo-2',3'-difluoroacetophenone | Intermediate | 1007346-28-2 | 235.03 g/mol | C8H5BrF2O | Sharp singlet at ~2.6 ppm corresponding to the acetyl methyl group ( -C(O)CH3 )[2]. |

| 1-(4-Bromo-2,3-difluorophenyl)ethanol | Target Product | 1823588-17-5 | 237.04 g/mol | C8H7BrF2O | Doublet at ~1.4 ppm ( -CH3 ) and a distinct quartet at ~5.1 ppm ( -CH-OH )[1]. |

References

- Sigma-Aldrich. "4'-Bromo-2',3'-difluoroacetophenone | 1007346-28-2".

- ChemScene. "1823588-17-5 | 1-(4-Bromo-2,3-difluorophenyl)ethanol".

- ResearchGate. "Developing an Asymmetric Transfer Hydrogenation Process for (S)-5-Fluoro-3-methylisobenzofuran-1(3H)-one, a Key Intermediate to Lorlatinib".

- ChemicalBook. "Synthesis and Application of 2,3-Difluorobromobenzene".

Sources

The Strategic Role of Fluorine in 1-(4-Bromo-2,3-difluorophenyl)ethanol: A Mechanistic Guide for Drug Development

Executive Summary

In modern medicinal chemistry, the strategic installation of fluorine atoms into molecular scaffolds is a highly privileged tactic used to modulate pharmacokinetics, metabolic stability, and synthetic reactivity. The compound 1-(4-Bromo-2,3-difluorophenyl)ethanol (CAS: 1823588-17-5) serves as a premier example of this design philosophy. Widely utilized as an advanced intermediate in the synthesis of active pharmaceutical ingredients (APIs)—such as FPR2 agonists for heart failure[1]—this molecule leverages a specific 2,3-difluoro substitution pattern to achieve dual purposes: it acts as a robust structural shield against enzymatic degradation in the final drug, while simultaneously serving as an electronic activator for palladium-catalyzed cross-coupling during synthesis.

This whitepaper dissects the physicochemical, conformational, and synthetic causality behind the 2,3-difluoro motif, providing drug development professionals with a comprehensive mechanistic guide to utilizing this intermediate.

Structural and Electronic Profiling: The "Why" of Fluorination

The incorporation of fluorine into the 1-(4-bromophenyl)ethanol scaffold fundamentally alters its three-dimensional electronic landscape. Fluorine is the most electronegative element (3.98 on the Pauling scale) and possesses a van der Waals radius of 1.47 Å, allowing it to act as a bioisostere for hydrogen (1.20 Å) or oxygen (1.47 Å) without imposing severe steric penalties[2][3].

Metabolic Shielding via the C–F Bond

A primary cause of drug attrition is rapid phase I metabolism, typically mediated by Cytochrome P450 (CYP450) enzymes which oxidize electron-rich aromatic rings. The carbon-fluorine bond is the strongest single bond in organic chemistry. By occupying the ortho (C2) and meta (C3) positions relative to the alkyl chain, the fluorine atoms physically block oxidative metabolism at these vulnerable sites[3]. Furthermore, their strong inductive electron-withdrawing effect (-I effect) depletes the electron density of the entire phenyl ring, deactivating the remaining unsubstituted positions against electrophilic enzymatic attack[3].

Conformational Locking

The spatial arrangement of the 1-hydroxyethyl group is critical for target protein binding. In non-fluorinated analogs, the benzylic C-C bond rotates freely. However, the presence of an ortho-fluorine at the C2 position introduces a conformational bias. Through a combination of steric hindrance (fluorine is ~20% larger than hydrogen) and weak intramolecular multipolar interactions (e.g., F···H-O hydrogen bonding or dipole-dipole repulsion between the C-F and C-O bonds), the molecule is restricted to a preferred rotamer[4]. This pre-organization reduces the entropic penalty upon binding to a receptor target.

Modulation of Lipophilicity

Fluorine's low polarizability tightly holds its lone pairs, reducing the molecule's overall ability to act as a hydrogen bond acceptor compared to oxygen. This unique characteristic increases the lipophilicity (LogP) of the molecule, enhancing its ability to passively diffuse through phospholipid bilayers (e.g., the blood-brain barrier or intestinal epithelium)[2].

Fig 1: Pharmacophore mapping of 1-(4-Bromo-2,3-difluorophenyl)ethanol.

Synthetic Reactivity: The "Pull" of Fluorine in Cross-Coupling

From a synthetic perspective, the bromine atom at the C4 position serves as a highly reactive handle for carbon-carbon or carbon-heteroatom bond formation (e.g., Suzuki, Buchwald-Hartwig, or Heck couplings).

The 2,3-difluoro motif plays a direct, causal role in accelerating these reactions. In a standard palladium-catalyzed cross-coupling cycle, the rate-determining step for aryl bromides is often the oxidative addition of the Pd(0) catalyst into the C-Br bond. The two adjacent highly electronegative fluorine atoms withdraw electron density from the aromatic ring, significantly lowering the energy of the lowest unoccupied molecular orbital (LUMO) of the C-Br bond[5]. This electron deficiency makes the C-Br bond highly susceptible to nucleophilic attack by the electron-rich Pd(0) species, allowing the reaction to proceed under milder conditions and with lower catalyst loadings than non-fluorinated equivalents[5].

Fig 2: Catalytic cycle of Pd-cross coupling highlighting F-atom acceleration.

Quantitative Data: Property Comparison

The following table summarizes the quantitative and qualitative shifts in physicochemical properties induced by the 2,3-difluoro substitution compared to its non-fluorinated counterpart.

| Property | 1-(4-Bromophenyl)ethanol | 1-(4-Bromo-2,3-difluorophenyl)ethanol | Mechanistic Causality |

| Aromatic C-H Oxidation | High susceptibility at ortho/meta | Highly resistant | Extreme C-F bond strength (116 kcal/mol) physically blocks CYP450 insertion[3]. |

| Lipophilicity (LogP) | ~2.20 | ~2.78 | Fluorine's low polarizability and high electronegativity increase hydrophobicity[2]. |

| Pd(0) Oxidative Addition | Baseline rate | Accelerated | -I effect of F atoms lowers LUMO energy, increasing susceptibility to Pd(0) insertion[5]. |

| Benzylic Bond Rotation | Free rotation | Restricted / Biased | Steric clash and dipole interactions with the ortho-fluorine lock the rotamer[4]. |

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To leverage the activated C-Br bond of 1-(4-Bromo-2,3-difluorophenyl)ethanol, the following self-validating Suzuki-Miyaura cross-coupling protocol is engineered for high yield and scalability.

Scientific Rationale for Reagent Selection:

-

Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the final reductive elimination step.

-

Solvent System (1,4-Dioxane/H₂O 4:1): Dioxane solubilizes the organic substrates, while water is strictly required to dissolve the inorganic base and hydrolyze the boronic acid into the reactive, electron-rich boronate complex [Ar-B(OH)3]- necessary for transmetalation.

-

Degassing: Oxygen rapidly oxidizes active Pd(0) into inactive Pd(II) peroxo complexes; thorough degassing is the primary self-validating step for reaction success.

Step-by-Step Methodology

-

Preparation of the Reaction Mixture:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-(4-Bromo-2,3-difluorophenyl)ethanol (1.0 equivalent, e.g., 1.0 mmol) and the desired Arylboronic Acid (1.2 equivalents).

-

Add Potassium Carbonate (K₂CO₃, 2.0 equivalents) as the base.

-

-

Solvent Addition & Degassing:

-

Add a 4:1 mixture of 1,4-Dioxane and deionized water (total volume: 10 mL/mmol of substrate).

-

Critical Step: Sparge the biphasic mixture with ultra-pure Argon or Nitrogen gas for 15 minutes. Alternatively, perform three freeze-pump-thaw cycles.

-

-

Catalyst Introduction:

-

Under a positive flow of inert gas, quickly add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equivalents, 5 mol%). The solution will typically take on a reddish-brown hue.

-

-

Reaction Execution:

-

Seal the flask and heat the mixture to 80–90 °C using a pre-heated oil bath or heating block.

-

Stir vigorously for 4 to 12 hours. The activated nature of the 2,3-difluorophenyl bromide usually drives this reaction to completion faster than non-fluorinated analogs[5]. Monitor conversion via TLC or LC-MS.

-

-

Workup and Isolation:

-

Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 × 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the biaryl product.

-

References

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). National Institutes of Health (NIH). Available at:[Link]

-

The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. Available at:[Link]

-

From Lead to Clinical Candidate: Discovery of BMS-986331 as a Potent and Selective N-Formyl Peptide Receptor 2 Agonist. ACS Publications. Available at:[Link]

-

Alternating 1-Phenyl-2,2,2-Trifluoroethanol Conformational Landscape With the Addition of One Water. ACS Publications. Available at:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Small Molecules Containing Fluorine Atoms | Encyclopedia MDPI [encyclopedia.pub]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1-Bromo-2,3-difluorobenzene | 38573-88-5 | Benchchem [benchchem.com]

Methodological & Application

Application Note: Synthesis and Purification Protocol for 1-(4-Bromo-2,3-difluorophenyl)ethanol

Executive Summary

1-(4-Bromo-2,3-difluorophenyl)ethanol (CAS: 1823588-17-5) is a highly valuable secondary benzylic alcohol utilized as a chiral or racemic building block in the development of advanced active pharmaceutical ingredients (APIs). Notably, it serves as a critical intermediate in the synthesis of[1] and[2]. This application note details a scalable, high-yielding synthetic protocol via the Grignard addition of methylmagnesium bromide to 4-bromo-2,3-difluorobenzaldehyde.

Mechanistic Rationale & Pathway

The transformation relies on the nucleophilic addition of a methyl carbanion equivalent to the electrophilic carbonyl carbon of the benzaldehyde.

Expertise Insight (Causality): While the starting material contains an aryl bromide, the use of methylmagnesium bromide (MeMgBr) instead of more reactive reagents like isopropylmagnesium chloride prevents unwanted halogen-metal exchange. The electron-withdrawing nature of the two fluorine atoms at the ortho and meta positions highly activates the aldehyde toward nucleophilic attack. This makes the addition reaction instantaneous and highly exothermic, necessitating strict thermal control to prevent pinacol coupling or degradation.

Fig 1: Mechanistic workflow for the Grignard synthesis of 1-(4-Bromo-2,3-difluorophenyl)ethanol.

Reagents and Stoichiometry

The following table summarizes the quantitative data and stoichiometric ratios required for a standard 5.0-gram scale synthesis.

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 4-Bromo-2,3-difluorobenzaldehyde | 221.00 | 1.0 | 5.00 g (22.6 mmol) | Electrophile / Substrate |

| Methylmagnesium bromide (3.0 M) | 119.24 | 1.2 | 9.04 mL (27.1 mmol) | Nucleophile |

| Tetrahydrofuran (Anhydrous) | 72.11 | - | 50 mL | Solvent |

| Saturated NH₄Cl (aq) | 53.49 | Excess | 30 mL | Quenching Agent |

| Ethyl Acetate (EtOAc) | 88.11 | - | 3 x 50 mL | Extraction Solvent |

Step-by-Step Experimental Protocol

Phase 1: Preparation and Initiation

-

System Purging: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under a continuous stream of dry Nitrogen or Argon. Causality: Grignard reagents are exquisitely sensitive to moisture. Even trace amounts of water will prematurely protonate the reagent to form methane gas, destroying the stoichiometry and stalling the reaction.

-

Substrate Dissolution: Dissolve 4-bromo-2,3-difluorobenzaldehyde (5.00 g, 22.6 mmol) in 50 mL of anhydrous THF.

-

Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes.

Phase 2: Grignard Addition

-

Dropwise Addition: Using a dry syringe, add methylmagnesium bromide (9.04 mL of a 3.0 M solution in diethyl ether or THF) dropwise over 20 minutes[1]. Causality: The dropwise addition at 0 °C is critical to control the reaction exotherm. Rapid addition causes localized heating, which can promote side reactions such as enolization (if alpha protons were present) or nucleophilic attack at the halogenated positions.

-

Incubation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 2 hours. Self-Validating System: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (4:1) mobile phase. The highly conjugated starting benzaldehyde is strongly UV-active and runs higher on silica (R_f ~0.6). The product alcohol is more polar and runs lower (R_f ~0.3), allowing for unambiguous visual confirmation of conversion.

Phase 3: Quenching and Extraction

-

Quenching: Re-cool the flask to 0 °C. Carefully add 30 mL of saturated aqueous ammonium chloride (NH₄Cl) dropwise. Causality: Saturated NH₄Cl provides a buffered, mildly acidic environment (pH ~5–6). Stronger acids (like 1M HCl) could catalyze the elimination of the newly formed hydroxyl group to yield a styrene derivative, while pure water is often insufficient to break up the stable magnesium alkoxide complex.

-

Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

-

Washing & Drying: Wash the combined organic layers with brine (50 mL) to remove residual water and inorganic salts. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and filter. Causality: While magnesium sulfate (MgSO₄) is a faster drying agent, it is slightly Lewis acidic and can occasionally promote the dehydration of highly activated secondary benzylic alcohols. Na₂SO₄ is strictly neutral, preserving the integrity of the product.

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.

Phase 4: Purification

-

Flash Chromatography: Purify the crude residue via silica gel column chromatography, eluting with a gradient of Petroleum Ether to Ethyl Acetate (10:1 to 3:1).

-

Final Isolation: Concentrate the product fractions in vacuo to afford pure 1-(4-Bromo-2,3-difluorophenyl)ethanol.

Troubleshooting & Field-Proven Insights

-

Incomplete Conversion: If TLC indicates unreacted aldehyde after 2 hours, the Grignard reagent may have degraded prior to use. Solution: Titrate the Grignard reagent using iodine and lithium chloride before the experiment, or add an additional 0.2 equivalents of MeMgBr directly to the stalled reaction.

-

Emulsion Formation During Quench: Magnesium salts often form stubborn, gel-like emulsions during the aqueous extraction phase. Solution: If an emulsion forms, filter the entire biphasic mixture through a pad of Celite before attempting phase separation.

-

Storage: The final product is a secondary benzylic alcohol[3]. It should be stored at 2–8 °C under an inert atmosphere to prevent slow autoxidation back to the corresponding acetophenone derivative.

Sources

Title: A Robust and Scalable Protocol for the Asymmetric Synthesis of (S)-1-(4-Bromo-2,3-difluorophenyl)ethanol via Catalytic Enantioselective Reduction

An Application Note for Drug Development Professionals

Abstract

Optically active secondary alcohols are critical chiral building blocks in the synthesis of complex pharmaceutical agents. (S)-1-(4-Bromo-2,3-difluorophenyl)ethanol, in particular, is a valuable intermediate due to the presence of a stereocenter and a multi-functionalized aromatic ring, offering versatile handles for further synthetic transformations. This application note provides a comprehensive, field-proven protocol for the asymmetric synthesis of this target molecule, starting from the prochiral ketone, 4-Bromo-2,3-difluoroacetophenone. We employ the highly reliable and predictable Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst to achieve excellent enantioselectivity.[1][2] This guide details the underlying mechanism, step-by-step experimental procedures, safety considerations, purification techniques, and analytical methods for verifying the product's enantiomeric excess. The methodologies described herein are designed for reproducibility and scalability, catering to the needs of researchers in both academic and industrial drug development settings.

Introduction and Scientific Principle

The synthesis of single-enantiomer compounds is a cornerstone of modern drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[3][4] Asymmetric catalysis offers the most elegant and efficient route to these molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.[5][6]

For the conversion of a prochiral ketone, such as 4-Bromo-2,3-difluoroacetophenone, to the desired (S)-alcohol, several methods exist, including Noyori asymmetric hydrogenation and biocatalytic reductions.[7][8][9] However, the Corey-Bakshi-Shibata (CBS) reduction stands out for its operational simplicity, broad substrate scope, and consistently high levels of stereocontrol on a laboratory scale.[1][2]

The Mechanism of CBS Reduction

The efficacy of the CBS reduction hinges on the in-situ formation of a catalyst-borane complex.[2] The chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-diphenylprolinol, possesses a Lewis acidic boron atom and a Lewis basic nitrogen atom.[10]

The catalytic cycle proceeds as follows:

-

Catalyst Activation: The nitrogen atom of the oxazaborolidine coordinates to a molecule of the borane reducing agent (e.g., BH₃·THF), activating it as a hydride donor. This coordination also significantly enhances the Lewis acidity of the endocyclic boron atom.[2]

-

Substrate Coordination: The prochiral ketone substrate coordinates to the now highly Lewis acidic endocyclic boron atom. For steric reasons, the ketone preferentially binds with its larger substituent (the 4-bromo-2,3-difluorophenyl group) oriented away from the bulky group on the catalyst.

-

Enantioselective Hydride Transfer: The activated borane delivers a hydride to the carbonyl carbon via a highly organized, six-membered, chair-like transition state.[10] This intramolecular transfer ensures high fidelity in stereochemical communication.

-

Product Release and Catalyst Regeneration: The resulting alkoxyborane is released, and subsequent hydrolysis during workup yields the chiral secondary alcohol. The oxazaborolidine catalyst is regenerated to participate in the next catalytic cycle.

Sources

- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 4. shimadzu.com [shimadzu.com]

- 5. Asymmetric Synthesis of S(IV) and S(VI) Stereogenic Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. web.uvic.ca [web.uvic.ca]

- 7. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - DE [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

Application Note: Strategic Utilization of 1-(4-Bromo-2,3-difluorophenyl)ethanol in Lead Optimization

Executive Summary

In modern medicinal chemistry, the rational design of small-molecule therapeutics relies heavily on multifunctional building blocks that allow for rapid structure-activity relationship (SAR) exploration. 1-(4-Bromo-2,3-difluorophenyl)ethanol (CAS: 1823588-17-5) is a highly versatile, tri-functional intermediate[1]. It features a 2,3-difluoroarene core for metabolic shielding, a 4-bromo substituent for palladium-catalyzed cross-coupling, and a secondary alcohol that serves as a chiral handle for stereospecific functionalization. This application note provides a comprehensive guide to integrating this building block into hit-to-lead optimization workflows, detailing the physicochemical rationale and providing self-validating synthetic protocols.

Structural Rationale & Physicochemical Impact

The 2,3-Difluoro Motif: Metabolic Shielding and Target Affinity

The incorporation of fluorine into an aromatic ring is a premier strategy for overcoming poor pharmacokinetic profiles. The fluorine atom possesses a van der Waals radius (1.47 Å) closely mimicking that of hydrogen (1.20 Å), allowing it to act as an isostere without introducing significant steric clashes[2]. However, the C–F bond is the strongest single bond to carbon (~485 kJ/mol), which effectively blocks cytochrome P450-mediated oxidative metabolism at the substituted positions[3].

Beyond metabolic stability, the specific 2,3-difluorophenyl substitution pattern has proven critical in clinical drug development. In the discovery of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists (e.g., MK-0974 / telcagepant), the 2,3-difluorophenyl group was found to drastically enhance binding potency while simultaneously lowering serum shifts caused by non-specific protein binding[4]. Similarly, incorporating a 2,3-difluorophenyl linker into PARP1 inhibitors (olaparib analogs) significantly enhanced in vivo efficacy and tumor growth inhibition in BRCA-deficient xenograft models[5]. The strong electron-withdrawing nature of the two adjacent fluorine atoms (Pauling electronegativity of 3.98) also modulates the pKa of neighboring functional groups, optimizing the lipophilicity/hydrophilicity balance for membrane permeation[3].

The Secondary Alcohol & 4-Bromo Handle: Dual Functionalization

The secondary alcohol moiety offers a vector for spatial exploration. While tertiary alcohols generally fail under Mitsunobu conditions, secondary alcohols undergo clean, stereospecific inversion of configuration (SN2)[6]. This allows researchers to convert the alcohol into chiral amines, ethers, or thioethers. Concurrently, the 4-bromo position acts as an orthogonal handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, enabling the rapid assembly of extended pi-systems or the attachment of solubilizing heterocycles.

Quantitative Data: Physicochemical Impact of Fluorination

The following table summarizes the quantitative causality behind substituting a standard phenyl ring with the 2,3-difluorophenyl moiety found in this building block.

| Physicochemical Property | Hydrogen Analog (Theoretical) | 2,3-Difluoro Analog | Medicinal Chemistry Impact |

| van der Waals Radius | 1.20 Å | 1.47 Å[2] | Minimal steric perturbation; acts as a bioisostere. |

| Electronegativity (Pauling) | 2.20 | 3.98[3] | Inductive electron withdrawal; modulates adjacent pKa. |

| C-X Bond Energy | ~413 kJ/mol | ~485 kJ/mol | Blocks CYP450-mediated oxidative metabolism[3]. |

| Lipophilicity (ΔLogP) | Baseline | +0.4 to +0.8 | Enhances membrane permeation and hydrophobic pocket binding. |

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems , including specific analytical checkpoints to verify reaction success.

Protocol A: Stereospecific C-N Bond Formation via Mitsunobu Inversion

The classical Mitsunobu reaction is limited to pronucleophiles with a pKa < 11[7]. Because standard amines are not sufficiently acidic, Diphenylphosphoryl azide (DPPA) is utilized as a surrogate for hydrazoic acid to safely generate an inverted chiral azide[8], which can subsequently be reduced to the amine.

Reagents: 1-(4-Bromo-2,3-difluorophenyl)ethanol (1.0 eq), Triphenylphosphine (PPh₃, 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq), DPPA (1.2 eq), Anhydrous THF.

Step-by-Step Methodology:

-

Initiation: Dissolve the secondary alcohol and PPh₃ in anhydrous THF under a nitrogen atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the betaine intermediate.

-

Activation: Cool the reaction mixture to 0 °C using an ice bath. Add DIAD dropwise over 15 minutes. Causality: The reaction between PPh₃ and DIAD is highly exothermic; cooling controls the formation of the zwitterionic betaine intermediate.

-

Nucleophilic Displacement: Add DPPA dropwise at 0 °C. Stir for 30 minutes, then allow the reaction to warm to room temperature and stir for 12 hours.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Self-Validation Checkpoint: Analyze the crude product via FT-IR spectroscopy. The disappearance of the broad O-H stretch (~3300 cm⁻¹) and the appearance of a sharp, strong azide (N₃) stretch at ~2100 cm⁻¹ confirms successful stereospecific inversion and displacement.

Protocol B: Scaffold Extension via Suzuki-Miyaura Cross-Coupling

The 4-bromo handle is leveraged to extend the molecular scaffold via palladium-catalyzed cross-coupling with an aryl or heteroaryl boronic acid.

Reagents: Bromo-intermediate (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq), 1,4-Dioxane/H₂O (4:1 v/v).

Step-by-Step Methodology:

-

Preparation: Combine the bromo-intermediate, arylboronic acid, and K₂CO₃ in the Dioxane/H₂O solvent mixture within a Schlenk flask.

-

Degassing (Critical Step): Sparge the mixture with nitrogen gas for 15 minutes. Causality: Dissolved oxygen must be removed to prevent the rapid oxidation of the active Pd(0) catalytic species into inactive Pd(II).

-

Catalysis: Add Pd(dppf)Cl₂ quickly under positive nitrogen flow. Seal the flask and heat to 90 °C for 6 hours.

-

Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black. Dilute the filtrate with water and extract with Ethyl Acetate.

-

Self-Validation Checkpoint: Analyze via LC-MS. The reaction is deemed successful upon the observation of the desired mass shift and the complete loss of the M/M+2 isotopic doublet (characteristic of the ⁷⁹Br/⁸¹Br isotopes), confirming the consumption of the aryl bromide.

Lead Optimization Workflow

The following diagram illustrates the strategic integration of 1-(4-Bromo-2,3-difluorophenyl)ethanol into a standard hit-to-lead optimization cycle.

Figure 1: Lead optimization workflow utilizing 1-(4-Bromo-2,3-difluorophenyl)ethanol.

Sources

- 1. chemscene.com [chemscene.com]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Potent, orally bioavailable calcitonin gene-related peptide receptor antagonists for the treatment of migraine: discovery of N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1- (2,2,2-trifluoroethyl)azepan-3-yl]-4- (2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin- 1-yl)piperidine-1-carboxamide (MK-0974) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery, mechanism and metabolism studies of 2,3-difluorophenyl-linker-containing PARP1 inhibitors with enhanced in vivo efficacy for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Scale-Up Synthesis of 1-(4-Bromo-2,3-difluorophenyl)ethanol

Abstract

1-(4-Bromo-2,3-difluorophenyl)ethanol is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its structural features, including the bromine atom and difluorinated phenyl ring, make it a versatile intermediate for introducing these moieties into larger, more complex molecules. This document provides a comprehensive guide for the scale-up synthesis of this compound, focusing on a robust and scalable two-step process. The protocol details the preparation of the precursor, 4'-Bromo-2',3'-difluoroacetophenone, followed by its reduction to the target secondary alcohol. Emphasis is placed on reaction safety, process optimization, and analytical quality control to ensure a high-yielding and reproducible synthesis suitable for industrial applications.

Introduction: Significance and Synthetic Strategy

The increasing importance of fluorinated organic molecules in medicinal chemistry and materials science has driven the demand for efficient and scalable synthetic routes to key fluorinated intermediates. The title compound, 1-(4-Bromo-2,3-difluorophenyl)ethanol, serves as a valuable synthon, with the bromine atom providing a handle for further functionalization via cross-coupling reactions, and the difluorophenyl motif often imparting desirable pharmacokinetic properties to bioactive molecules.

The synthetic strategy outlined herein involves a two-step sequence:

-

Preparation of 4'-Bromo-2',3'-difluoroacetophenone: This intermediate is synthesized from a suitable precursor. While multiple routes exist for the synthesis of substituted acetophenones, a common laboratory-scale approach involves the Friedel-Crafts acylation of a corresponding bromodifluorobenzene derivative. However, for scale-up, direct synthesis or sourcing of this starting material is often more practical.

-

Reduction of 4'-Bromo-2',3'-difluoroacetophenone: The target alcohol is obtained through the reduction of the ketone. For large-scale synthesis, catalytic hydrogenation or the use of metal hydride reducing agents are common choices. This guide will focus on the use of sodium borohydride due to its operational simplicity, cost-effectiveness, and high selectivity.

This application note provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of 1-(4-Bromo-2,3-difluorophenyl)ethanol, with a focus on safety and scalability.

Experimental Protocols

Synthesis of 4'-Bromo-2',3'-difluoroacetophenone

While 4'-Bromo-2',3'-difluoroacetophenone is commercially available, this section provides a general protocol for its synthesis via Friedel-Crafts acylation for contexts where in-house production is necessary.

Reaction Scheme:

A detailed, optimized protocol for this step should be developed based on available starting materials and safety infrastructure.

Scale-Up Synthesis of 1-(4-Bromo-2,3-difluorophenyl)ethanol via Ketone Reduction

This protocol describes the reduction of 4'-Bromo-2',3'-difluoroacetophenone using sodium borohydride.

Reaction Scheme:

Materials and Equipment:

-

4'-Bromo-2',3'-difluoroacetophenone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Large-scale reaction vessel with mechanical stirring, temperature control, and an inert atmosphere inlet

-

Addition funnel

-

Rotary evaporator

-

Separatory funnel

Protocol:

-

Reaction Setup: In a clean, dry, and inerted reaction vessel, dissolve 4'-Bromo-2',3'-difluoroacetophenone (1.0 equivalent) in methanol. Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.2-1.5 equivalents) portion-wise to the stirred solution, ensuring the internal temperature is maintained below 5 °C.[1] The addition should be controlled to manage the exothermic reaction and gas evolution.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 30-60 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[1][2]

-

Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding 1 M HCl dropwise until the effervescence ceases. This step neutralizes the excess sodium borohydride and the resulting borate esters.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Work-up and Extraction: To the aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic extracts.

-

Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-Bromo-2,3-difluorophenyl)ethanol.[1]

Purification:

The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the final product with high purity.

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters

| Reagent/Parameter | Quantity | Molar Ratio | Notes |

| 4'-Bromo-2',3'-difluoroacetophenone | 100 g | 1.0 eq | |

| Sodium borohydride | 9.7 g | 1.2 eq | Added portion-wise |

| Methanol | 500 mL | - | Solvent |

| Reaction Temperature | 0 °C | - | Maintained during addition |

| Reaction Time | 30-60 min | - | Monitored by TLC |

| Expected Yield | >90% | - | Based on literature for similar reductions[3] |

Safety and Hazard Mitigation

Scaling up chemical reactions introduces significant safety challenges that must be carefully managed. The reduction of a ketone with sodium borohydride is an exothermic process that generates hydrogen gas, creating potential fire and explosion hazards.

Key Safety Considerations:

-

Exothermic Reaction: The reaction is exothermic, and the rate of addition of sodium borohydride must be carefully controlled to prevent a runaway reaction.[4] Adequate cooling capacity is essential.

-

Hydrogen Gas Evolution: The reaction of sodium borohydride with the protic solvent (methanol) and during the acidic quench generates flammable hydrogen gas. The reaction must be conducted in a well-ventilated fume hood or a designated process bay with appropriate ventilation. All potential ignition sources must be eliminated.

-

Reagent Handling: Sodium borohydride is a corrosive and flammable solid. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn.[5]

-

Inert Atmosphere: While not strictly necessary for the reduction itself, maintaining an inert atmosphere (e.g., nitrogen or argon) is good practice, especially at scale, to minimize the risk of fire.[6]

-

Quenching: The quenching step with acid is also exothermic and produces hydrogen gas. The acid should be added slowly and with efficient cooling.

Hazard Mitigation Workflow:

Sources

Application Note: Preparation of a Bifunctional Difluorophenyl Azide Photoaffinity Probe from 1-(4-Bromo-2,3-difluorophenyl)ethanol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Target Identification, Proteomics, and Chemical Biology

Scientific Rationale & Introduction

Photoaffinity labeling (PAL) is a cornerstone technology in modern drug development, enabling the covalent capture of transient small-molecule/protein interactions in live cells. The core of any PAL probe is its photoreactive group. While standard aryl azides have been used historically, their utility is severely limited by a deleterious photochemical side-reaction: upon UV irradiation, the generated singlet nitrene rapidly undergoes ring expansion to form a long-lived, electrophilic ketenimine. This ketenimine diffuses away from the binding site and reacts indiscriminately with ambient nucleophiles, leading to high background noise and low specific cross-linking yields.

To overcome this, fluorinated aryl azides were developed. As demonstrated by , placing fluorine atoms ortho to the azide group electronically and sterically retards the ring expansion pathway. This stabilizes the singlet nitrene, extending its lifetime and favoring productive, direct C-H or X-H insertion into the target protein's backbone.

1-(4-Bromo-2,3-difluorophenyl)ethanol is an exceptional, commercially available building block for synthesizing premium PAL probes. The molecule offers two highly orthogonal handles:

-

The Aryl Bromide: Can be directly converted to an aryl azide via copper-catalyzed nucleophilic aromatic substitution. The adjacent fluorine atoms (at positions 2 and 3) ensure that the resulting azide possesses the critical ortho-fluoro stabilization required for high-efficiency cross-linking [2].

-

The Secondary Alcohol: Provides a robust anchoring point to install a linker and a bioconjugation handle (such as an NHS ester), allowing the probe to be seamlessly attached to any amine-containing drug pharmacophore.

Photochemical activation of fluorinated aryl azides favoring productive C-H insertion.

Quantitative Comparison: Photochemical Properties

The structural integration of fluorine atoms fundamentally alters the photochemical trajectory of the probe. The table below summarizes the quantitative advantages of difluorinated aryl azides over their non-fluorinated counterparts, validating the choice of 1-(4-Bromo-2,3-difluorophenyl)ethanol as a starting scaffold.

| Photochemical Property | Standard Aryl Azide | Difluorinated Aryl Azide (Target) | Mechanistic Consequence |

| Singlet Nitrene Lifetime | < 100 ps | > 1 ns | Increased probability of capturing the target protein before decay. |

| Primary Reaction Pathway | Ring expansion | Direct C-H/X-H Insertion | Eliminates diffusion-based off-target labeling. |

| Cross-linking Efficiency | Low (< 10%) | High (20–40%) | Higher signal-to-noise ratio in LC-MS/MS proteomics. |

| Off-Target Electrophilicity | High (Ketenimine) | Negligible | Reduces false-positive target identification. |

| Activation Wavelength | 250–300 nm | 250–350 nm | Allows use of milder UV light, reducing background protein damage. |

Synthetic Strategy & Workflow

The protocol detailed below describes the three-step transformation of 1-(4-Bromo-2,3-difluorophenyl)ethanol into a Click-Ready / Amine-Reactive Difluorophenyl Azide Photoaffinity Tag .

-

Azidation: Copper-catalyzed conversion of the aryl bromide to an aryl azide [3].

-

Linker Installation: DMAP-catalyzed ring-opening of succinic anhydride by the secondary alcohol to install a flexible carboxylate linker.

-

Activation: Conversion of the terminal carboxylic acid to an N-Hydroxysuccinimide (NHS) ester for immediate bioconjugation.

Synthetic workflow for an NHS-activated difluorophenyl azide photoaffinity probe.

Step-by-Step Experimental Protocols

Critical Warning: Starting from Step 1, all intermediate and final products are highly photosensitive. All reactions, workups, and purifications must be conducted under dim amber light or in glassware wrapped in aluminum foil.

Step 1: Synthesis of 1-(4-Azido-2,3-difluorophenyl)ethanol

Objective: Install the photoreactive azide group via Cu-catalyzed nucleophilic aromatic substitution.

Reagents:

-

1-(4-Bromo-2,3-difluorophenyl)ethanol (1.0 equiv, 10 mmol, 2.37 g)

-

Sodium azide (NaN₃) (2.0 equiv, 20 mmol, 1.30 g)

-

Copper(I) iodide (CuI) (0.1 equiv, 1.0 mmol, 190 mg)

-

N,N'-Dimethylethylenediamine (DMEDA) (0.2 equiv, 2.0 mmol, 215 µL)

-

Sodium ascorbate (0.2 equiv, 2.0 mmol, 396 mg)

-

Solvent: Degassed DMSO/H₂O (8:2 v/v, 20 mL)

Procedure:

-

In an oven-dried, foil-wrapped Schlenk flask, combine the starting material, NaN₃, CuI, and sodium ascorbate.

-

Evacuate and backfill the flask with Argon three times.

-

Add the degassed DMSO/H₂O solvent mixture, followed by the DMEDA ligand via syringe.

-

Causality Insight: Uncatalyzed nucleophilic aromatic substitution on aryl bromides is thermodynamically prohibitive. CuI lowers the activation barrier, while DMEDA acts as a bidentate ligand to stabilize the active Cu(I) species and prevent its disproportionation. Sodium ascorbate is included as a sacrificial reductant to prevent oxidative deactivation of the catalyst to Cu(II).

-

-

Stir the reaction mixture at 90 °C for 12 hours.

-

Self-Validation: Monitor by TLC (Hexanes/EtOAc 4:1). The starting material (UV active) should be consumed, replaced by a slightly more polar spot that stains heavily with KMnO₄ (due to the azide).

-

Cool to room temperature, dilute with EtOAc (100 mL), and wash sequentially with water (3 × 50 mL) and brine (50 mL) to remove DMSO and copper salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify via flash chromatography if necessary.

Step 2: Synthesis of 4-(1-(4-Azido-2,3-difluorophenyl)ethoxy)-4-oxobutanoic acid

Objective: Append a flexible spacer terminating in a carboxylic acid to the secondary alcohol.

Reagents:

-

1-(4-Azido-2,3-difluorophenyl)ethanol (1.0 equiv, 8 mmol, 1.59 g)

-

Succinic anhydride (2.0 equiv, 16 mmol, 1.60 g)

-

4-Dimethylaminopyridine (DMAP) (0.5 equiv, 4 mmol, 488 mg)

-

Pyridine (3.0 equiv, 24 mmol, 1.94 mL)

-

Solvent: Anhydrous Dichloromethane (DCM, 25 mL)

Procedure:

-

Dissolve the azido-alcohol in anhydrous DCM under Argon.

-

Add succinic anhydride, pyridine, and DMAP.

-

Causality Insight: The secondary alcohol of the 1-arylethanol scaffold is sterically hindered. DMAP acts as a highly efficient nucleophilic catalyst, attacking the succinic anhydride to form a highly reactive N-acylpyridinium intermediate, which is subsequently trapped by the hindered alcohol.

-

-

Stir at room temperature for 16 hours.

-

Self-Validation: TLC (DCM/MeOH 9:1) will show the disappearance of the alcohol and the appearance of a baseline-hugging spot (the carboxylic acid).

-

Quench the reaction by adding 1N aqueous HCl (30 mL) to protonate and remove DMAP and pyridine.

-

Extract the aqueous layer with DCM (2 × 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to afford the hemisuccinate intermediate.

Step 3: Synthesis of the NHS-Activated PAL Probe

Objective: Activate the carboxylic acid for spontaneous conjugation with primary amines.

Reagents:

-

Hemisuccinate intermediate (1.0 equiv, 5 mmol, 1.50 g)

-

N-Hydroxysuccinimide (NHS) (1.2 equiv, 6 mmol, 690 mg)

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 equiv, 7.5 mmol, 1.44 g)

-

Solvent: Anhydrous DCM (20 mL)

Procedure:

-

Dissolve the hemisuccinate and NHS in anhydrous DCM.

-

Add EDC·HCl in one portion.

-

Causality Insight: EDC is chosen over DCC (N,N'-Dicyclohexylcarbodiimide) because the urea byproduct of EDC is water-soluble, allowing for a simple aqueous workup rather than requiring tedious filtration and chromatography, which could degrade the sensitive azide.

-

-

Stir at room temperature for 4 hours.

-

Wash the reaction mixture with water (2 × 20 mL) and brine (20 mL).

-

Dry over Na₂SO₄, filter, and concentrate. The resulting 2,5-Dioxopyrrolidin-1-yl (1-(4-azido-2,3-difluorophenyl)ethyl) succinate can be precipitated from cold diethyl ether to yield a pure, off-white powder. Store at -20 °C in the dark under Argon.

Application Workflow: Bioconjugation & Target Identification

Once synthesized, this NHS-activated probe is a plug-and-play reagent for drug development:

-

Conjugation: Incubate the probe with any drug molecule or peptide containing a free primary amine (e.g., lysine side chains or aliphatic amine linkers) in a slightly basic buffer (pH 8.0, e.g., HEPES) or in DMF with DIPEA. The NHS ester reacts specifically with the amine to form a stable amide bond.

-

Incubation: Introduce the conjugated drug-PAL probe to live cells or cell lysates. Allow the system to reach binding equilibrium.

-

Irradiation: Expose the sample to 365 nm UV light for 5–10 minutes. The difluorophenyl azide converts to a singlet nitrene and covalently cross-links to the nearest amino acid residue in the binding pocket.

-

Analysis: Lyse the cells, enrich the target protein (if a secondary biotin/fluorophore tag was included on the drug), and identify the binding site via LC-MS/MS.

References

-

Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents. Schnapp, K. A., Poe, R., Leyva, E., & Platz, M. S. Bioconjugate Chemistry, 1993.[Link]

-